Piperazine, 4-methyl-1-propionyl-

Description

Significance of Piperazine (B1678402) Scaffold in Contemporary Chemical Systems

The piperazine scaffold is a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. nih.gov This unique arrangement confers a combination of desirable properties, including high water solubility, appropriate basicity (pKa values of 5.35 and 9.73), and the ability to serve as both hydrogen bond donors and acceptors. tandfonline.comresearchgate.netwikipedia.org These characteristics are crucial for optimizing the pharmacokinetic profiles of drug candidates, often leading to improved oral bioavailability and better absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net

The chemical reactivity of the piperazine nitrogens facilitates its use as a versatile linker to connect different pharmacophores or as a central scaffold for building complex molecular architectures. tandfonline.com Its conformational flexibility, which can be constrained by incorporating it into more complex polycyclic systems, further adds to its utility in drug design. tandfonline.com Consequently, the piperazine nucleus is found in numerous marketed drugs across various therapeutic areas, including antipsychotics (bifeprunox), antihistamines (cyclizine), antifungals (itraconazole), and antibiotics (ciprofloxacin). rsc.org

Overview of Research Trajectories for Substituted Piperazine Architectures

Research involving substituted piperazine architectures is a dynamic and continually evolving field. A primary focus of this research is the synthesis of novel derivatives with tailored biological activities. nih.govbenthamdirect.com Scientists systematically modify the piperazine core by introducing various substituents at the nitrogen atoms (N-substitution) or, less commonly, at the carbon atoms of the ring. rsc.orgmdpi.com

These modifications are aimed at achieving several objectives:

Enhancing Therapeutic Efficacy: By altering the substituents, researchers can fine-tune the interaction of the molecule with its biological target, leading to increased potency and selectivity. nih.gov

Developing Novel Materials: Piperazine derivatives are also being explored in materials science for the creation of metal-organic frameworks (MOFs) and catalysts. rsc.org

The exploration of different synthetic routes to create diverse piperazine libraries is a key research trajectory. researchgate.netbenthamdirect.com This includes the development of efficient, one-pot synthesis methods and novel C-H functionalization techniques to access previously inaccessible substitution patterns. mdpi.combenthamdirect.com

Contextualizing "Piperazine, 4-methyl-1-propionyl-" within Heterocyclic Compound Studies

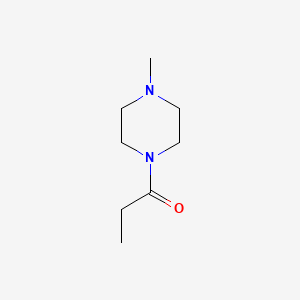

"Piperazine, 4-methyl-1-propionyl-", also known as 1-(4-methylpiperazin-1-yl)propan-1-one, is a specific N-substituted piperazine derivative. Within the broad landscape of heterocyclic chemistry, this compound serves as a valuable building block and a subject of study in its own right. Its structure features a methyl group at the N4 position and a propionyl group at the N1 position.

This particular substitution pattern influences its chemical properties, such as its basicity and reactivity, making it a useful intermediate in the synthesis of more complex molecules. Research into compounds like "Piperazine, 4-methyl-1-propionyl-" contributes to a deeper understanding of structure-activity relationships (SAR) within the piperazine class. By studying how the methyl and propionyl groups affect its biological and chemical behavior, researchers can gain insights applicable to the design of new therapeutic agents and functional materials.

While not as extensively studied as some other piperazine derivatives, "Piperazine, 4-methyl-1-propionyl-" and its analogues are part of the ongoing effort to expand the chemical space of piperazine-based compounds and unlock their full potential in various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-3-8(11)10-6-4-9(2)5-7-10/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHVLILJVZZLNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20213317 | |

| Record name | Piperazine, 4-methyl-1-propionyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63867-55-0 | |

| Record name | Piperazine, 4-methyl-1-propionyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 4-methyl-1-propionyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Methyl 1 Propionylpiperazine and Analogues

Foundational Synthetic Strategies for Piperazine (B1678402) Ring Construction

The construction of the piperazine ring is a critical first step in the synthesis of 4-Methyl-1-Propionylpiperazine. The piperazine moiety is a prevalent feature in a wide array of biologically active molecules, which has spurred the development of numerous synthetic protocols. researchgate.netrsc.org While many syntheses of piperazine-containing drugs utilize commercially available, pre-functionalized piperazine synthons, the de novo construction of the ring system is essential for creating novel analogues with substitution on the carbon atoms of the ring. nih.gov

Common strategies for constructing the piperazine core often involve the cyclization of linear diamine precursors. researchgate.net These methods provide a reliable route to the six-membered ring structure. Key foundational approaches are summarized below.

| Synthetic Strategy | Description | Key Starting Materials | Reference |

| Reduction of (Di)ketopiperazines | This method involves the formation of a piperazine-2,5-dione or a piperazinone intermediate, typically through the cyclization of dipeptides or amino acids, followed by reduction to the fully saturated piperazine ring. researchgate.netresearchgate.netchemrxiv.orgcsu.edu.au | Amino acids, 1,2-diamines | researchgate.net |

| Cyclization of 1,2-Diamines | Direct reaction of a 1,2-diamine with a dielectrophile, such as a 1,2-dihaloethane, serves as a straightforward method for ring closure to form the piperazine skeleton. | 1,2-diamines, 1,2-dihaloalkanes | researchgate.net |

| Reductive Cyclization of Dioximes | A newer approach involves the sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine, which then undergoes a stereoselective catalytic reductive cyclization to yield the piperazine ring. mdpi.comnih.gov | Primary amines, nitrosoalkenes | mdpi.com |

| Transition-Metal-Catalyzed Cyclization | Palladium-catalyzed methods have been developed for the modular synthesis of highly substituted piperazines by coupling a propargyl unit with various diamine components, offering high regio- and stereochemical control. organic-chemistry.org | Propargyl units, diamines | organic-chemistry.org |

These foundational methods provide access to the core piperazine structure, which can then be further modified through acylation and alkylation to produce the target compound and its analogues.

Acylation Techniques for N-Propionylpiperazine Formation

The introduction of a propionyl group onto a nitrogen atom of the piperazine ring is a key step in forming 4-Methyl-1-Propionylpiperazine. This is typically achieved through acylation, a well-established transformation in organic synthesis.

Direct Propionylation of Piperazine and its Monosubstituted Derivatives

Direct propionylation involves the reaction of piperazine or a monosubstituted derivative, such as 1-methylpiperazine, with a propionylating agent. Common reagents for this transformation include propionyl chloride or propionic anhydride (B1165640).

The primary challenge in the direct acylation of unsubstituted piperazine is achieving mono-acylation. Due to the presence of two reactive secondary amine groups, diacylation is a common side reaction. To favor the formation of the monosubstituted product, a widely used strategy involves employing a protecting group on one of the nitrogen atoms. mdpi.com The tert-butyloxycarbonyl (Boc) group is frequently used for this purpose. The synthesis proceeds in a multi-step sequence: protection of one nitrogen, acylation of the second, and subsequent deprotection to yield the mono-acylated piperazine. mdpi.com

Alternatively, for a monosubstituted starting material like 1-methylpiperazine, direct propionylation can be performed to yield 4-Methyl-1-Propionylpiperazine. The existing methyl group directs the acylation to the remaining secondary amine.

A more advanced method involves rhodium-catalyzed C-H functionalization. In specific cases with N-(2-pyridinyl)piperazines, treatment with carbon monoxide and ethylene can result in a formal dehydrogenation and subsequent propionylation. nih.gov

Regioselective Propionylations in Multi-Substituted Piperazine Systems

In piperazine systems with multiple, distinct substituents, achieving regioselective propionylation—the acylation of a specific nitrogen atom—is a significant synthetic challenge. The outcome of the reaction is governed by the electronic and steric properties of the existing substituents on the nitrogen atoms.

Protecting group strategies are paramount for ensuring regioselectivity. By selectively protecting one nitrogen atom, the other is left available for propionylation. The choice of protecting group is crucial and depends on its stability under the acylation conditions and the ease of its subsequent removal.

Another factor influencing regioselectivity is the inherent nucleophilicity of the nitrogen atoms. An N-aryl substituted nitrogen, for instance, is significantly less nucleophilic than an N-alkyl substituted nitrogen due to the delocalization of the nitrogen lone pair into the aromatic ring. This electronic difference can be exploited to direct the incoming propionyl group to the more nucleophilic alkyl-substituted nitrogen under carefully controlled reaction conditions.

Alkylation Approaches for N-Methylpiperazine Integration

The introduction of the methyl group is the final key transformation to arrive at 4-Methyl-1-Propionylpiperazine, assuming a route starting from 1-propionylpiperazine. The N-alkylation of piperazines can be achieved through several reliable methods. nih.gov

Targeted Methylation on Piperazine Nitrogen Atoms

Targeted methylation involves the addition of a methyl group to a specific nitrogen of the piperazine ring. Classic methods for N-methylation often utilize reagents like methyl iodide or dimethyl sulfate in the presence of a base. However, these methods can lead to over-alkylation, resulting in the formation of quaternary ammonium salts.

The Eschweiler-Clarke reaction is a more controlled method for N-methylation. This reaction uses a mixture of formaldehyde and formic acid to methylate primary or secondary amines. google.comyoutube.com The reaction proceeds at atmospheric pressure and avoids the use of costly or corrosive reagents, though it can result in carbon dioxide entrapment in the product. google.com A modified procedure using formaldehyde in the presence of sodium carbonate has been shown to result in high conversions and a product free of carbon dioxide gas. google.com

More modern approaches utilize catalytic systems. For example, piperazine can be N-alkylated with methanol in the presence of supported metal catalysts, such as a TiO2-supported palladium catalyst or a Cu-Ni-Mo/Al2O3 catalyst. researchgate.net These catalytic processes represent a greener and more efficient alternative to traditional methylation protocols. researchgate.netresearchgate.net

| Methylation Method | Reagents | Key Features | Reference |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | Avoids over-alkylation to quaternary salts; classic, reliable method. | google.comyoutube.com |

| Formaldehyde/Carbonate | Formaldehyde, Sodium or Potassium Carbonate | High conversion at atmospheric pressure; avoids CO2 entrapment in the product. | google.com |

| Catalytic Methylation | Methanol, Supported Metal Catalyst (e.g., Pd/TiO2) | Greener approach using methanol as a C1 source; can require harsh conditions. | researchgate.net |

| Nucleophilic Substitution | Methyl Halide (e.g., CH3I), Base | Standard alkylation method; risk of over-alkylation. | nih.gov |

Reductive Amination Protocols for N-Methylpiperazine Synthesis

Reductive amination is one of the most important and widely used methods for the synthesis of N-alkyl amines, including N-methylpiperazine. nih.gov The process involves the reaction of an amine with a carbonyl compound—in this case, formaldehyde—to form an intermediate iminium ion, which is then reduced in situ by a reducing agent.

This one-pot procedure is highly efficient and avoids the harsh reagents and potential for over-alkylation associated with direct alkylation using methyl halides. youtube.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a particularly common and effective choice for this transformation. mdpi.com Other reducing systems include sodium cyanoborohydride or catalytic hydrogenation (e.g., H2/Pd/C). youtube.com

The synthesis of the CDK 4/6 inhibitor Abemaciclib, for example, utilizes a reductive amination step with N-ethylpiperazine and an aldehyde using sodium triacetoxyborohydride. mdpi.com This highlights the utility and reliability of this protocol in complex molecule synthesis. The Leuckart–Wallach reaction is another variant of this process. mdpi.com

| Reducing Agent | Carbonyl Source | Typical Conditions | Reference |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Formaldehyde | Mild, selective, and widely used in modern synthesis. | mdpi.com |

| Sodium Cyanoborohydride (NaBH3CN) | Formaldehyde | Effective, but generates toxic hydrogen cyanide as a byproduct. | youtube.com |

| Catalytic Hydrogenation (H2/Catalyst) | Formaldehyde | Utilizes a catalyst such as Palladium on carbon (Pd/C); can require pressure. | youtube.com |

| Formic Acid | Formaldehyde | Acts as both the acid catalyst and the hydride donor (Eschweiler-Clarke). | youtube.com |

Convergent and Linear Synthetic Schemes for N,N'-Disubstituted Piperazines

The construction of N,N'-disubstituted piperazines can be approached through two primary strategies: linear and convergent synthesis. Each approach offers distinct advantages and is selected based on the target molecule's complexity and the availability of starting materials.

The table below compares the key features of linear and convergent synthetic schemes for N,N'-disubstituted piperazines.

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Stepwise modification of a piperazine core | Assembly from independently synthesized fragments |

| Common Reactions | Nucleophilic substitution, Reductive amination nih.gov | Palladium-catalyzed cyclizations organic-chemistry.orgacs.org, Multi-component reactions acs.org |

| Advantages | Straightforward for simple derivatives, Utilizes readily available piperazine | High efficiency for complex molecules, Shorter overall synthesis, Higher overall yields |

| Disadvantages | Can be lengthy, Lower overall yields for multi-step processes | Requires more complex starting materials, May need significant optimization |

Catalysis in the Synthesis of N-Substituted Piperazine Derivatives

Catalysis plays a crucial role in the modern synthesis of N-substituted piperazines, enabling reactions to proceed under mild conditions with high efficiency and selectivity. Transition metal catalysts, particularly those based on palladium, are widely employed.

Palladium-catalyzed reactions offer a versatile means for constructing the piperazine scaffold and for its derivatization. One notable method is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, which produces a wide range of highly substituted piperazines in good to excellent yields. acs.org This process is valued for its mild reaction conditions and high degree of stereo- and regiochemical control. acs.org Facile palladium-catalyzed methodologies have also been developed for the aerobic synthesis of biologically important arylpiperazines from aryl chlorides, which is both eco-friendly and cost-effective. organic-chemistry.org A base-free Pd(DMSO)₂(TFA)₂ catalyst system enables a Wacker-type aerobic oxidative cyclization of alkenes to form various six-membered nitrogen heterocycles, including piperazines. organic-chemistry.org

Beyond palladium, other catalytic systems have been developed. Ruthenium(II) complexes ligated with (pyridyl)phosphine have been shown to catalyze the coupling of diols and diamines to furnish piperazines. organic-chemistry.org Furthermore, the field has seen the emergence of visible-light photoredox catalysis. Iridium-based complexes can catalyze decarboxylative annulation reactions between glycine-based diamines and various aldehydes to produce 2-substituted piperazines under mild conditions. organic-chemistry.org

The following table summarizes various catalytic systems used in the synthesis of N-substituted piperazine derivatives.

| Catalyst System | Reaction Type | Substrates | Products | Key Advantages |

| Palladium Complexes organic-chemistry.orgacs.org | Decarboxylative Cyclization | Propargyl carbonates, Diamines | Highly substituted piperazines | Mild conditions, High yields, Excellent stereocontrol acs.org |

| Pd(DMSO)₂(TFA)₂ organic-chemistry.org | Aerobic Oxidative Cyclization | Alkenes with amine groups | Piperazines, Piperazinones | Base-free conditions |

| Ruthenium(II) Complexes organic-chemistry.org | Diol-Diamine Coupling | Diols, Diamines | Piperazines, Diazepanes | Tolerates diverse functional groups |

| Iridium Photocatalyst organic-chemistry.org | Decarboxylative Annulation | Glycine-based diamines, Aldehydes | 2-Aryl/Alkyl piperazines | Mild conditions, Visible light-mediated |

Stereochemical Control in Piperazine Derivatization Reactions

Controlling the stereochemistry during the synthesis of piperazine derivatives is essential for accessing specific stereoisomers, which is often critical for biological activity. Several advanced strategies have been developed to achieve high levels of stereochemical control.

One powerful approach is the catalytic asymmetric synthesis of piperazine precursors. For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can generate highly enantioenriched tertiary piperazin-2-ones. caltech.edu These intermediates can then be reduced to afford enantiopure α-tertiary piperazines, providing access to novel three-dimensional chemical space for drug discovery. caltech.edu

Diastereoselective reactions are also employed to control the relative stereochemistry of multiple chiral centers. A highly diastereoselective intramolecular hydroamination serves as the key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org This method allows for the introduction of various alkyl and aryl substituents at the 2-position with defined stereochemistry. organic-chemistry.org

Another innovative technique is the visible light-mediated, diastereoselective epimerization . This photocatalyzed process proceeds through reversible hydrogen atom transfer (HAT) and allows for the conversion of a less stable piperazine stereoisomer into the more thermodynamically stable one. nih.gov This provides an efficient method for "editing" the stereochemical configuration of an existing molecule, which is particularly useful when one diastereomer is more synthetically accessible while the other is desired. nih.gov Mechanistic studies suggest a thiyl radical-mediated HAT pathway or a radical chain HAT mechanism, depending on the substrate. nih.gov

The table below highlights key methods for achieving stereochemical control in piperazine synthesis.

| Method | Type of Control | Key Features | Application |

| Asymmetric Allylic Alkylation caltech.edu | Enantioselective | Palladium-catalyzed, uses chiral PHOX ligands | Synthesis of α-tertiary piperazin-2-ones and chiral piperazines |

| Intramolecular Hydroamination organic-chemistry.org | Diastereoselective | Modular synthesis from amino acid-derived sulfamidates | Preparation of 2,6-disubstituted piperazines |

| Photocatalyzed Epimerization nih.gov | Diastereoselective | Visible light-mediated, reversible Hydrogen Atom Transfer (HAT) | Interconversion of piperazine diastereomers to the more stable isomer |

| Three-Component Cyclization acs.org | Stereospecific | One-pot reaction of N-activated aziridines, anilines, and propargyl carbonates | Synthesis of highly substituted piperazines with excellent diastereomeric and enantiomeric excess |

Advanced Analytical Techniques for Characterization of N Substituted Piperazine Compounds

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of "Piperazine, 4-methyl-1-propionyl-." Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecule with a high degree of accuracy, typically to four or five decimal places. This precision allows for the unequivocal determination of the elemental formula, a critical first step in structural elucidation. For "Piperazine, 4-methyl-1-propionyl-," with a molecular formula of C8H16N2O, the theoretical exact mass can be calculated and compared with the experimentally determined value, providing strong evidence for its identity.

Beyond precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) offers profound insights into the molecule's structure through fragmentation analysis. nih.gov In this technique, the parent ion is isolated and subjected to collision-induced dissociation, breaking it down into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint. For N-substituted piperazines, common fragmentation pathways involve cleavage of the piperazine (B1678402) ring and the loss of substituents. nih.govresearchgate.net For instance, cleavage within the piperazine ring of a related compound, 1-(4-bromophenyl)piperazine, results in the loss of a C2H4N fragment. nih.gov Similar fragmentation behavior would be expected for "Piperazine, 4-methyl-1-propionyl-," providing valuable structural information. The analysis of these fragments helps to piece together the connectivity of the atoms within the molecule, confirming the presence of the propionyl and methyl groups attached to the piperazine core.

Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical Analysis of Piperazine, 4-methyl-1-propionyl-

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M+H]⁺ | Intact Molecule |

| [M+H - C3H5O]⁺ | Loss of propionyl group |

| [M+H - CH3]⁺ | Loss of methyl group |

| C5H11N2⁺ | Piperazine ring fragment |

This table is for illustrative purposes and actual fragmentation may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Assignment.researchgate.netchemicalbook.comrsc.orgchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural and conformational analysis of organic molecules in solution. researchgate.netrsc.org It provides detailed information about the chemical environment of individual atoms, primarily protons (¹H) and carbon-13 (¹³C), and their connectivity.

Proton NMR (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy reveals the number of distinct proton environments in a molecule, their relative numbers, and their proximity to other protons. For "Piperazine, 4-methyl-1-propionyl-," the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the methyl group, the ethyl group of the propionyl moiety, and the methylene (B1212753) protons of the piperazine ring. The chemical shift (δ) of these protons is influenced by their electronic environment. For example, the protons on the carbon adjacent to the carbonyl group of the propionyl substituent would be deshielded and appear at a higher chemical shift compared to the terminal methyl protons. Similarly, the protons on the piperazine ring will exhibit distinct signals depending on their position relative to the nitrogen atoms and the substituents. In some N-substituted piperazines, broad signals can be observed at room temperature due to restricted rotation around the amide bond and the interconversion of the piperazine ring's chair conformations. rsc.orgrsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in "Piperazine, 4-methyl-1-propionyl-" will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are highly indicative of their hybridization and chemical environment. The carbonyl carbon of the propionyl group, for instance, will appear at a significantly downfield chemical shift (typically in the range of 170-180 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The carbons of the piperazine ring will resonate in the range of approximately 40-60 ppm, with their exact shifts influenced by the N-substituents. researchgate.net The methyl carbon attached to the nitrogen and the carbons of the propionyl group will also have characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Piperazine, 4-methyl-1-propionyl-

| Group | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |

| N-CH₃ | ~2.3 | ~46 |

| -C(O)-CH₂-CH₃ | ~2.3 (quartet) | ~28 |

| -C(O)-CH₂-CH₃ | ~1.1 (triplet) | ~9 |

| Piperazine CH₂ (adjacent to N-propionyl) | ~3.5 | ~45 |

| Piperazine CH₂ (adjacent to N-methyl) | ~2.4 | ~55 |

| C=O | - | ~173 |

These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identificationresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, providing a unique vibrational fingerprint of the compound.

For "Piperazine, 4-methyl-1-propionyl-," the IR and Raman spectra would be expected to show a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the propionyl substituent, typically in the region of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the methyl and methylene groups (around 2800-3000 cm⁻¹) and C-N stretching vibrations for the piperazine ring. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm that both nitrogen atoms of the piperazine ring are substituted. While IR and Raman spectroscopy provide complementary information, some vibrations may be more prominent in one technique than the other due to selection rules.

Chromatographic Methodologies for Purity Assessment and Separation of Isomersnih.govrsc.orgunodc.orgnih.gov

Chromatographic techniques are essential for assessing the purity of "Piperazine, 4-methyl-1-propionyl-" and for separating it from any impurities or isomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used methods.

In GC, the compound is vaporized and passed through a column with a stationary phase. researchgate.nettsijournals.com The separation is based on the compound's volatility and its interaction with the stationary phase. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide quantitative information about the purity of the sample.

HPLC is a versatile technique that separates compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase. mdpi.comsielc.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for the analysis of piperazine derivatives. By carefully selecting the column, mobile phase composition, and detector (e.g., UV or MS), high-resolution separation can be achieved, allowing for the detection and quantification of even trace impurities. This is crucial for ensuring the quality and consistency of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. However, direct analysis of many N-substituted piperazines, including "Piperazine, 4-methyl-1-propionyl-", can be problematic due to their polarity and relatively low volatility, which can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. researchgate.net To overcome these limitations, derivatization is a crucial sample preparation step.

Acylation , for instance, with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), can significantly improve the chromatographic properties of piperazine derivatives. nih.govscholars.direct These reagents react with any primary or secondary amine functionalities that might be present as impurities or related compounds.

Silylation is another widely used technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov

Once derivatized, the sample is injected into the GC-MS system. The separation is typically achieved on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane. The temperature program is optimized to ensure good separation of the analyte from other components in the sample matrix. The mass spectrometer provides highly specific detection and structural information based on the fragmentation pattern of the derivatized analyte. The electron ionization (EI) mass spectrum of the derivatized "Piperazine, 4-methyl-1-propionyl-" would be expected to show characteristic fragment ions resulting from the cleavage of the piperazine ring and the loss of the propionyl and methyl groups.

Table 2: Proposed GC-MS Parameters for the Analysis of Derivatized Piperazine, 4-methyl-1-propionyl-

| Parameter | GC-MS Analysis |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

| Transfer Line Temp. | 280 °C |

This table outlines proposed GC-MS conditions for the analysis of a silylated derivative of "Piperazine, 4-methyl-1-propionyl-". The parameters are based on established methods for the GC-MS analysis of other derivatized piperazine compounds. scholars.directnih.gov

Computational and Theoretical Chemistry Studies on Piperazine, 4 Methyl 1 Propionyl and Analogues

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its motion over time. By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals the dynamic behavior and conformational flexibility of the molecule. irbbarcelona.org

For Piperazine (B1678402), 4-methyl-1-propionyl-, an MD simulation would typically be run for tens to hundreds of nanoseconds to observe:

Piperazine Ring Conformations: The simulation can track transitions between different ring puckering states, such as the stable chair conformation and higher-energy boat or twist-boat conformations.

Side Chain Flexibility: The simulation reveals the rotational freedom of the N-methyl and N-propionyl groups and their preferred orientations relative to the piperazine ring.

Solvent Interactions: When simulated in a solvent like water, MD shows how the molecule interacts with its environment, which is crucial for understanding its solubility and behavior in a biological context.

This information provides a dynamic picture of the molecule's conformational ensemble—the collection of shapes it can adopt—which is essential for understanding how it might adapt its shape to fit into a receptor binding site. irbbarcelona.org

Molecular Docking Approaches for Ligand-Target Interaction Prediction (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a piperazine derivative) when bound to a second molecule (a receptor, typically a protein). biomedpharmajournal.orgnih.govnih.govmdpi.com This method is a cornerstone of structure-based drug design. nih.gov

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity (often reported as a binding energy in kcal/mol). biomedpharmajournal.org For analogues of Piperazine, 4-methyl-1-propionyl-, docking studies have been instrumental in predicting interactions with various biological targets. nih.govmdpi.compharmaceuticaljournal.net

For example, in the development of mTOR inhibitors, modeling predicted that the propionylpiperazine moiety would be directed towards the solvent-exposed region of the ATP-binding site. nih.gov This insight guided the synthesis of derivatives with optimal potency and selectivity. nih.gov Docking studies on other piperazine derivatives have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comnih.gov

Table 2: Examples of Molecular Docking Studies on Piperazine Analogues

| Piperazine Derivative Class | Target Protein | Key Findings from Docking |

| Phenylpiperazine derivatives | Dipeptidyl peptidase-IV (DPP-IV) | Established good binding affinity at the active site, corroborating in vitro inhibitory activity. nih.gov |

| N-Phenyl Piperazine derivatives | α-amylase | Showed strong binding energies, with specific compounds exhibiting better scores than the reference drug. biomedpharmajournal.org |

| Benzothiazine-piperazine hybrids | Topoisomerase IIα | Revealed that the compounds can bind in the active center of the enzyme and also interact with the minor groove of DNA. mdpi.com |

| Nitroimidazole-piperazine hybrids | Estrogen Receptor Alpha (hERα) | Identified specific polar contacts and hydrogen bonds with amino acid residues like Asp58 and His231. nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Piperazine Derivative Design

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. mdpi.com

Pharmacophore models can be generated based on the structure of a known active ligand-protein complex. mdpi.com For instance, the binding mode of a potent piperazine-based inhibitor could be analyzed to create a 3D pharmacophore model. This model serves as a template for virtual screening, a process where large digital libraries of compounds are computationally searched to identify other molecules that match the pharmacophore features. mdpi.com This approach allows for the rapid identification of structurally diverse compounds that have a high probability of being active, significantly accelerating the discovery of new lead molecules. mdpi.com

Protonation State Analysis and its Impact on Molecular Interactions

The basicity of the piperazine nitrogens is quantified by their pKa values. For Piperazine, 4-methyl-1-propionyl-, the two nitrogens are chemically distinct:

N1 (Propionyl-substituted): The nitrogen atom attached to the propionyl group is part of an amide linkage. The electron-withdrawing effect of the adjacent carbonyl group significantly reduces the basicity of this nitrogen. Studies on the close analogue 1-acetyl-4-methylpiperazine (B3021541) show its pKa is around 7.06. semanticscholar.org

N4 (Methyl-substituted): The nitrogen atom with the methyl group is a tertiary amine. N-alkylation slightly reduces the pKa compared to an unsubstituted secondary amine. nih.gov

Table 3: pKa Modulation in Piperazine Derivatives

| Compound | pKa (Highest Value) | % Protonated at pH 7.5 (Approx.) | Notes |

| Piperazine | ~9.7 | ~98.5% | The unsubstituted ring is highly basic. nih.gov |

| 1-Methylpiperazine | ~9.2 | ~78% | Methylation slightly reduces basicity. nih.gov |

| 1-Acetyl-4-methylpiperazine | ~7.06 | ~26.6% | Acylation (amide formation) significantly reduces basicity. The neutral form is the most abundant at physiological pH. semanticscholar.org |

Given this data, at a physiological pH of ~7.4, the N1 nitrogen of Piperazine, 4-methyl-1-propionyl- would be almost entirely neutral. The N4 nitrogen, with a pKa likely near 9.0, would be predominantly protonated. However, the influence of the nearby amide could further modulate this value. Accurate prediction often requires specialized pKa calculation software or experimental measurement, as even small changes in the linker or substituents can alter the pKa by several units, dramatically shifting the percentage of protonated species. nih.gov This has profound implications for molecular docking, as the charge and hydrogen bonding capacity of the ligand must be correctly represented to achieve accurate binding predictions.

Mechanistic Research on Molecular Interactions of N Methyl N Propionylpiperazine Derivatives in Vitro Systems

Ligand-Receptor Binding Affinities and Selectivity Profiles (In Vitro)

The interaction of N-methyl-N'-propionylpiperazine derivatives with a range of receptors has been investigated to determine their binding characteristics. These studies are crucial for understanding the potential therapeutic applications and for the development of more selective and potent compounds.

Histamine (B1213489) Receptor Subtype Interaction Studies (e.g., H3R)

The histamine H3 receptor, primarily found in the central nervous system, acts as an autoreceptor and a heteroreceptor, modulating the release of histamine and other neurotransmitters like acetylcholine (B1216132), dopamine (B1211576), and norepinephrine. nih.gov Blockade of H3 receptors by antagonists has been shown to enhance the release of these neurotransmitters, which are vital for cognitive processes. nih.gov

Derivatives of piperazine (B1678402) have been explored for their potential as H3 receptor ligands. For instance, research into related structures has shown that specific substitutions on the piperazine ring can lead to potent H3 receptor antagonism. This antagonism is thought to contribute to procognitive effects by increasing the levels of key neurotransmitters in the brain. nih.gov The vasodilatation in nasal passages, for example, can be caused by the activation of H3 heteroreceptors on noradrenergic neurons, which modulates the release of noradrenaline. nih.gov

Sigma Receptor Binding Characterization (e.g., σ1R, σ2R)

Sigma receptors, once considered a type of opioid receptor, are now recognized as a distinct class of proteins. nih.govnih.gov They are classified into two main subtypes, σ1 and σ2, which differ in their molecular mass and ligand selectivity. nih.gov The σ1 receptor has been cloned and is a 29-kDa single polypeptide, while the σ2 receptor has not yet been cloned and has an apparent molecular weight of 18-21.5 kDa. nih.gov

Studies on various piperazine-containing compounds have revealed interactions with sigma receptors. For example, certain N-phenylpiperazine analogs have been evaluated for their binding affinity to both σ1 and σ2 receptors. nih.gov In some cases, these compounds displayed significant affinity for sigma receptors alongside their primary targets. It has also been noted that σ1 receptors can selectively interact with D2 dopamine receptors, but not with D3 or D4 subtypes. mdpi.comresearchgate.net However, in a study of novel (-)-‐cis‐N‐normetazocine derivatives, which share some structural similarities with piperazine derivatives, the tested compounds showed no significant affinity for either σ1 or σ2 receptors, with Ki values greater than 10,000 nM. nih.gov

Dopamine Receptor Interactions (e.g., D2/D3)

Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system. The D2-like dopamine receptor family includes the D2, D3, and D4 subtypes. nih.gov N-phenylpiperazine analogs have been a focus of research for their potential to selectively target the D3 receptor over the D2 receptor, despite the high degree of homology between these two subtypes. nih.gov

Research has demonstrated that certain N-phenylpiperazine derivatives can achieve high affinity and selectivity for the D3 receptor. For example, compounds with a 2,3-dichlorophenylpiperazine moiety have shown Ki values at D3 receptors in the sub-nanomolar range (0.3 to 0.9 nM), with significantly lower affinity for D2 receptors (Ki values of 40 to 53 nM). nih.gov This selectivity is thought to arise from the ability of these ligands to bind in a "bitopic" manner, where the N-phenylpiperazine portion occupies the orthosteric binding site of the D3 receptor, and another part of the molecule interacts with a unique secondary binding site on the D3 receptor. mdpi.comnih.gov This bitopic binding mode enhances affinity and selectivity for the D3 subtype. mdpi.com

Table 1: Dopamine Receptor Binding Affinities of Select N-Phenylpiperazine Analogs

| Compound | D3 Ki (nM) | D2 Ki (nM) | D3 vs. D2 Selectivity |

|---|---|---|---|

| 12b | 0.3 | 40 | ~133-fold |

| 12c | 0.9 | 53 | ~59-fold |

| 12e | 0.5 | 45 | ~90-fold |

| 12g | 0.7 | 50 | ~71-fold |

| 6a | Not specified | Not specified | ~500-fold |

Data sourced from multiple studies on N-phenylpiperazine analogs. nih.govnih.gov

P2Y12 Receptor Antagonism Mechanisms

The P2Y12 receptor is a crucial component in platelet activation and aggregation. nih.gov Antagonists of this receptor are important in preventing thrombotic events. nih.gov The binding of adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y12 receptor initiates a cascade that leads to platelet degranulation, thromboxane (B8750289) production, and prolonged platelet aggregation. nih.gov

While direct studies on "Piperazine, 4-methyl-1-propionyl-" and P2Y12 receptors are not prevalent in the provided results, the general class of piperazine derivatives has been investigated in the context of various receptor interactions. The mechanism of P2Y12 inhibitors can be either irreversible, like the thienopyridines which form a covalent bond with the receptor, or reversible. nih.govnih.gov For instance, ticagrelor (B1683153) is a direct-acting, reversible antagonist that binds to a site on the P2Y12 receptor distinct from the ADP binding site and does not require metabolic activation. nih.govnih.gov

Enzyme Inhibition Kinetic and Mechanistic Studies (In Vitro)

The inhibitory effects of N-methyl-N'-propionylpiperazine derivatives on specific enzymes are a key area of mechanistic research. These studies provide insights into how these compounds might modulate biological pathways.

Cholinesterase (AChE, BuChE) Inhibition Modalities

Cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.govnih.govmdpi.com Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, as it helps to restore the levels of acetylcholine in the brain. nih.govnih.gov

Research on various heterocyclic compounds, including those with a piperazine-like scaffold, has demonstrated their potential as cholinesterase inhibitors. For example, studies on uracil (B121893) derivatives have identified compounds that strongly inhibit both AChE and BuChE, with the mechanism proposed to be the obstruction of the active site entrance by the inhibitor. nih.gov In another study, a compound identified as ZINC390718 showed dual inhibitory activity against both AChE and BuChE, with a higher potency against BuChE. nih.gov Molecular dynamics simulations revealed that this compound formed important hydrophobic and hydrogen-bond interactions with the catalytic residues of both enzymes. nih.gov

Table 2: Cholinesterase Inhibition by a Select Dual Inhibitor (ZINC390718)

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 543.8 |

| Butyrylcholinesterase (BuChE) | 241.1 |

Data from a study on a dual cholinesterase inhibitor. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme involved in the metabolism of epoxy-fatty acids (EpFAs), which are lipid signaling molecules with generally anti-inflammatory and analgesic properties. nih.gov By hydrolyzing EpFAs to their corresponding, and often less bioactive, diols, sEH reduces the beneficial effects of these signaling molecules. nih.gov Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including inflammatory pain and cardiovascular diseases. nih.govnih.gov

Piperazine derivatives have been identified as a significant class of sEH inhibitors. nih.gov The core piperazine structure serves as a scaffold for the development of potent and selective inhibitors. For instance, studies on piperazine urea (B33335) derivatives have demonstrated that modifications to the piperazine ring can lead to compounds with high inhibitory potency, often in the nanomolar range. nih.gov One study identified two 1,3,4-oxadiazol-5-one and -thione congeners of a piperazine urea derivative with IC50 values of 42 nM and 56 nM, respectively, for sEH inhibition. nih.gov

While direct inhibitory data for N-Methyl-N'-propionylpiperazine on sEH is not extensively documented in publicly available research, the established activity of related piperazine compounds suggests a strong potential for sEH inhibition. The propionyl group and the methyl group on the piperazine core of N-Methyl-N'-propionylpiperazine would likely influence its binding affinity and selectivity towards the sEH active site. The urea and amide functionalities present in many potent piperazine-based sEH inhibitors are thought to play a crucial role in interacting with key amino acid residues in the enzyme's catalytic domain. nih.gov Therefore, it is plausible that the propionyl group of N-Methyl-N'-propionylpiperazine could engage in similar hydrogen bonding interactions.

To illustrate the structure-activity relationship of piperazine derivatives as sEH inhibitors, the following table presents inhibitory concentrations (IC50) for a selection of related compounds.

| Compound | sEH IC50 (nM) | Reference |

| Piperazine Urea Derivative 19 | 42 | nih.gov |

| Piperazine Urea Derivative 20 | 56 | nih.gov |

| TPPU | Not specified, but reduces DiHOME concentrations | nih.gov |

| EC5026 | Not specified, but shows analgesic efficacy | researchgate.net |

This table presents a selection of piperazine derivatives and their reported inhibitory activities against soluble epoxide hydrolase (sEH). The data is intended to be illustrative of the potential for this class of compounds to act as sEH inhibitors.

Mammalian Target of Rapamycin (B549165) (mTOR) Kinase Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. wikipedia.orgnih.gov It integrates signals from various upstream pathways, including growth factors and nutrient availability, to control essential cellular processes. mdpi.com Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, particularly cancer, leading to significant interest in the development of mTOR inhibitors. wikipedia.orgnih.gov

The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2, each with different downstream targets and cellular functions. wikipedia.orgnih.gov First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1. wikipedia.orgnih.gov However, second-generation mTOR inhibitors have been developed to act as ATP-competitive inhibitors, targeting the kinase domain of both mTORC1 and mTORC2, thereby offering a more complete blockade of mTOR signaling. wikipedia.orgresearchgate.net

Piperazine derivatives have emerged as a promising scaffold for the development of mTOR inhibitors. mdpi.comresearchgate.net Quantitative structure-activity relationship (QSAR) studies on a series of piperazine derivatives have identified key molecular descriptors that correlate with their mTORC1 inhibitory activity. mdpi.comresearchgate.net These studies suggest that electronic and physicochemical properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and molar refractivity, play a significant role in the inhibitory potential of these compounds. mdpi.comresearchgate.net

While specific data on the mTOR inhibitory activity of N-Methyl-N'-propionylpiperazine is limited, the broader research on piperazine-based mTOR inhibitors provides a framework for understanding its potential. The structural features of N-Methyl-N'-propionylpiperazine, including the piperazine core and its substituents, could allow it to interact with the ATP-binding pocket of the mTOR kinase domain. Molecular docking studies of other piperazine derivatives have shown interactions with key residues such as Val2240 in the mTOR active site. researchgate.net

The following table provides examples of the inhibitory concentrations (IC50) of various compounds, including piperazine derivatives, against mTOR.

| Compound | mTOR IC50 (nM) | Reference |

| Torin 1 | 2-10 | nih.gov |

| AZD2014 | 2.8 | nih.gov |

| Compound R19 | Not specified | mdpi.com |

| Compound R28 | 3.6 | mdpi.com |

This table illustrates the inhibitory potency of selected compounds against the mammalian target of rapamycin (mTOR). The inclusion of piperazine derivatives highlights the potential of this chemical class as mTOR inhibitors.

Investigation of Allosteric Modulation by Piperazine Derivatives

Allosteric modulation represents a sophisticated mechanism of regulating protein function. consensus.app Unlike orthosteric ligands that bind directly to the primary active site of a receptor or enzyme, allosteric modulators bind to a distinct, topographically separate site. nih.govnih.gov This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the orthosteric ligand. nih.govyoutube.com Allosteric modulators can be positive (PAMs), enhancing the effect of the endogenous ligand, negative (NAMs), reducing the effect, or neutral (silent allosteric modulators), having no direct effect but competing with other allosteric modulators. nih.gov

G protein-coupled receptors (GPCRs) are a major class of drug targets, and their allosteric modulation has garnered significant attention due to the potential for greater subtype selectivity and a more nuanced control of signaling pathways compared to traditional orthosteric drugs. consensus.appnih.gov Piperazine derivatives have been investigated as allosteric modulators of various GPCRs. nih.gov The piperazine scaffold provides a versatile platform for designing molecules that can fit into the diverse allosteric binding pockets of different receptors.

The ability of a piperazine derivative to act as an allosteric modulator depends on its specific chemical structure and the topology of the target protein. For N-Methyl-N'-propionylpiperazine, its potential for allosteric modulation would be contingent on the presence of a suitable allosteric binding site on a target protein that can accommodate its size and chemical features. The methyl and propionyl groups would play a crucial role in defining the specific interactions within such a pocket, influencing whether the compound acts as a PAM, NAM, or has no allosteric activity. For example, in the context of GPCRs, allosteric binding sites are often located in less conserved regions of the receptor compared to the highly conserved orthosteric binding pocket, which can be exploited to achieve greater receptor subtype selectivity. consensus.app

Protein-Ligand Interaction Fingerprinting and Residue-Level Analysis (Molecular Modeling)

Molecular modeling techniques are indispensable tools for understanding the intricate interactions between a ligand, such as N-Methyl-N'-propionylpiperazine, and its target protein at an atomic level. nih.gov Protein-ligand interaction fingerprinting is a computational method that translates the complex three-dimensional structural information of a protein-ligand complex into a one-dimensional binary string, or "fingerprint." nih.gov Each bit in the fingerprint represents the presence or absence of a specific interaction, such as a hydrogen bond, hydrophobic contact, or ionic interaction, with a particular amino acid residue in the protein's binding site.

This approach allows for a detailed residue-level analysis of the binding mode of a ligand. For a compound like N-Methyl-N'-propionylpiperazine, interaction fingerprinting could be employed to predict and analyze its binding to potential targets like sEH or mTOR. By docking the molecule into the crystal structure of the target protein, researchers can generate an interaction fingerprint that reveals the key residues involved in the binding. For example, the analysis might show that the carbonyl oxygen of the propionyl group forms a hydrogen bond with a specific serine or threonine residue, while the methyl group engages in hydrophobic interactions with a leucine (B10760876) or valine residue.

Molecular docking studies on other piperazine derivatives have provided insights into their binding modes. For instance, in the context of the androgen receptor, piperazine derivatives have been shown to form hydrogen bonds and hydrophobic interactions with key residues in the ligand-binding pocket. nih.gov Similarly, docking studies of inhibitors in the mTOR active site have revealed crucial hydrogen bond interactions with residues like Val2240. researchgate.net

A hypothetical residue-level analysis for N-Methyl-N'-propionylpiperazine binding to a target kinase, based on common interactions observed for similar inhibitors, is presented in the table below.

| Interacting Residue | Interaction Type | Potential Role of N-Methyl-N'-propionylpiperazine Moiety |

| Hinge Region Amino Acid (e.g., Valine) | Hydrogen Bond | The propionyl carbonyl oxygen could act as a hydrogen bond acceptor. |

| Gatekeeper Residue (e.g., Threonine) | van der Waals | The methyl group could form hydrophobic contacts. |

| Catalytic Loop Residue (e.g., Lysine) | Ionic or Hydrogen Bond | The piperazine nitrogen atoms could be protonated and form ionic interactions. |

| Hydrophobic Pocket Residue (e.g., Leucine) | Hydrophobic Interaction | The ethyl part of the propionyl group could fit into a hydrophobic pocket. |

This table provides a hypothetical breakdown of the potential interactions between N-Methyl-N'-propionylpiperazine and key amino acid residues within a protein's active site, as inferred from molecular modeling principles and studies on related compounds.

Structure Activity Relationship Sar Investigations of N Substituted Piperazine Derivatives

Influence of N-Propionyl Substituent on Molecular Recognition

The introduction of an N-propionyl group to a piperazine (B1678402) or similar diaza-scaffold can play a significant role in molecular recognition and binding affinity. In studies of diazatricyclodecane derivatives, which share features with piperazine systems, the N-propionyl group was one of the substituents used to explore binding at opioid receptors. nih.gov Research on these N-functionalized compounds indicated that the presence of a propionyl group, along with a cinnamyl chain on the second nitrogen, led to significant selectivity for μ-opioid receptors over κ and δ receptors. nih.gov This suggests that the size, shape, and electronic properties of the propionyl substituent are key factors in orienting the molecule within the receptor's binding pocket, thereby influencing its recognition and affinity. The amide bond of the propionyl group can act as a hydrogen bond acceptor, a common feature in ligand-receptor interactions.

Role of N-Methyl Group in Defining Binding Specificity and Potency

The N-methyl group is a seemingly simple substituent, yet its addition can have a profound impact on a molecule's pharmacological profile, an effect often termed the "magic methyl" effect. nih.gov This substituent can influence potency and specificity through several mechanisms, including enhancing hydrophobic interactions, altering the conformation of the parent molecule, and modulating the basicity (pKa) of the nitrogen atom to which it is attached.

In the development of pan-KRAS inhibitors, N-methylation of a piperazine-containing compound was found to be well-tolerated and did not significantly impact potency. acs.org In another study, the addition of a methyl group to a different class of inhibitors resulted in a 10-fold enhancement in potency by enabling the compound to access a small subpocket in the target protein. acs.orgacs.org Similarly, SAR exploration of certain receptor antagonists showed that N-methylation of a tertiary amine strongly increased binding affinity, which was attributed to favorable hydrophobic interactions within the amine binding region of the receptor. nih.gov The addition of a methyl group to a lead compound in another series led to a 50-fold increase in affinity, thought to be due to the methyl group's successful insertion into the receptor binding site to establish effective hydrophobic contacts. nih.gov

The table below illustrates the impact of N-methylation on the potency of KRAS inhibitors.

| Compound | N-Substituent | Relative Potency | Reference |

| Compound A | H | 1x | acs.org |

| Compound B | Methyl | Tolerated, similar potency | acs.org |

| Compound C | H | 1x | acs.org |

| Compound D | Methyl | 10-fold increase | acs.org |

This table is for illustrative purposes, based on findings from referenced studies.

Conformational Effects of Piperazine Ring Substitution on Ligand Efficiency

The piperazine ring typically exists in a chair conformation, but this can be influenced by the nature and position of its substituents. The ring's relative structural rigidity and three-dimensional structure are crucial for its interaction with biological targets. nih.govacs.orgresearchgate.net Substitutions on the nitrogen atoms can affect the conformational equilibrium of the ring, which in turn impacts ligand efficiency—the binding energy per non-hydrogen atom of the ligand.

Substituent Effects on Peripheral Moieties of Piperazine-Based Scaffolds

Beyond the direct N-substituents, modifications to other parts of piperazine-based molecules are critical for optimizing their activity. SAR studies have repeatedly shown that the nature of peripheral groups—such as aromatic rings or other heterocyclic systems attached to the piperazine nitrogen—dramatically influences biological outcomes. researchgate.netresearchgate.net

For example, in a series of piperazinyl phenylalanine derivatives, the presence of chlorine atoms on a peripheral phenyl ring was found to favor inhibitory activity against VLA-4/VCAM-1. nih.gov In another study on vindoline-piperazine conjugates, N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl piperazine derivatives showed significantly greater anticancer efficacy than analogs with smaller or less-substituted groups. mdpi.com This highlights the importance of hydrophobic and electronic interactions facilitated by these peripheral moieties.

The table below presents data on the growth inhibition of cancer cell lines by different N-substituted piperazine derivatives of vindoline, demonstrating the effect of peripheral substituents.

| Compound | N-Substituent on Piperazine | Cancer Cell Line | Growth Inhibition (GI₅₀, µM) |

| 23 | [4-(Trifluoromethyl)benzyl] | Breast (MDA-MB-468) | 1.00 |

| 25 | 1-Bis(4-fluorophenyl)methyl | Non-Small Cell Lung (HOP-92) | 1.35 |

Data sourced from a study on novel vindoline-piperazine conjugates. mdpi.com

Similarly, in the design of tubulin polymerization inhibitors, a library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was synthesized. The results showed that specific substitutions on the benzyl (B1604629) and triazole rings were crucial for cytotoxicity, with one compound displaying an IC₅₀ value of 0.99 µM against the BT-474 cancer cell line. rsc.org Molecular docking suggested these peripheral groups are essential for fitting into the colchicine (B1669291) binding site of tubulin. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. nih.govnih.gov These mathematical models can then be used to predict the activity of new, unsynthesized compounds, guiding more efficient drug design. mdpi.com

Several QSAR studies have been successfully applied to piperazine derivatives. For instance, a QSAR study on piperazinyl phenylalanine derivatives identified key molecular descriptors that correlate with VLA-4/VCAM-1 inhibitory activity. nih.gov The resulting model, which had a high correlation coefficient (r²=0.85), showed that descriptors related to molecular shape (4PathCount) and the presence of chlorine atoms (SsClcount) were positively correlated with activity, while lipophilicity (slogP) and an electronic descriptor (SaaNEindex) were negatively correlated. nih.gov

In another study on piperazine derivatives as mTORC1 inhibitors, QSAR modeling revealed that six molecular descriptors—including the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), and topological polar surface area (PSA)—were significantly correlated with inhibitory activity. mdpi.com The developed models (MLR and MNLR) showed good predictive power with R² values of 0.74 and 0.78, respectively. mdpi.com

Similarly, 2D-QSAR models for aryl alkanol piperazine derivatives with antidepressant activities identified specific descriptors that influence the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov These models help in understanding the structural requirements for favorable drug-receptor interactions and can guide the design of novel derivatives with improved potency and selectivity. nih.govnih.gov

The table below lists some descriptors used in QSAR models for piperazine derivatives and their general influence on activity.

| QSAR Study Target | Influential Descriptors | Type of Influence | Reference |

| VLA-4/VCAM-1 Inhibition | SsClcount, 4PathCount | Positive | nih.gov |

| VLA-4/VCAM-1 Inhibition | slogP, SaaNEindex | Negative | nih.gov |

| mTORC1 Inhibition | ELUMO, ω, MR, Log S, PSA, n | Correlated with Activity | mdpi.com |

| 5-HT Reuptake Inhibition | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | Correlated with Activity | nih.gov |

| NA Reuptake Inhibition | HOMO, PMI-mag, S_sssN, Shadow-XZ | Correlated with Activity | nih.gov |

This table summarizes findings from various QSAR studies on piperazine derivatives.

Future Research Perspectives and Interdisciplinary Approaches for Piperazine, 4 Methyl 1 Propionyl

Integration of Artificial Intelligence and Machine Learning in Piperazine (B1678402) Derivative Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-learn cycle. researchgate.netnih.gov These computational tools can analyze vast datasets to identify complex relationships between chemical structures and biological activities, moving beyond traditional, more intuitive drug design. nih.govscienceopen.com For piperazine derivatives, AI/ML can be pivotal in navigating the vast chemical space to design novel molecules with optimized properties.

Future research on Piperazine, 4-methyl-1-propionyl- should leverage AI/ML for several key purposes:

De Novo Design: Generative AI models can design novel piperazine derivatives by learning from the chemical features of known active compounds. Starting with the Piperazine, 4-methyl-1-propionyl- scaffold, these models could propose modifications predicted to enhance target affinity or improve pharmacokinetic profiles.

Property Prediction: ML models can be trained to predict various properties for virtual derivatives of Piperazine, 4-methyl-1-propionyl-. This includes predicting absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potential toxicity, thereby reducing the need for extensive preliminary in vitro testing. nih.gov

Target Identification: AI can analyze biological data to identify new potential protein targets for which derivatives of Piperazine, 4-methyl-1-propionyl- might be effective, including solving drug-induced protein folding problems. nih.gov

The integration of AI/ML offers a powerful, data-driven approach to rationally design the next generation of drug candidates based on the Piperazine, 4-methyl-1-propionyl- core structure.

Table 1: Hypothetical AI/ML-Based Prioritization of Piperazine, 4-methyl-1-propionyl- Derivatives This table is illustrative and represents the type of data that could be generated through AI/ML models to guide synthetic efforts.

| Derivative ID | Proposed Modification on Piperazine Ring | Predicted Target Affinity (IC₅₀, nM) | Predicted Oral Bioavailability (%) | Predicted Toxicity Risk (Scale 1-5) | Overall Priority Score |

| PMP-001 | C2-Arylation with 4-fluorophenyl | 75 | 65 | 2 | High |

| PMP-002 | N1-Propionyl group replaced with cyclopropylcarbonyl | 120 | 70 | 1 | High |

| PMP-003 | C3-Methylation | 250 | 50 | 2 | Medium |

| PMP-004 | N4-Methyl replaced with ethyl | 400 | 55 | 1 | Medium |

| PMP-005 | C2,C6-Difluorination | 90 | 30 | 4 | Low |

Exploration of Advanced Synthetic Methodologies for Diversification and Functionalization

While many piperazine-containing drugs are substituted only at the nitrogen atoms, recent advances in synthetic chemistry have unlocked new avenues for modifying the carbon backbone of the piperazine ring. mdpi.comnsf.gov Applying these methodologies to Piperazine, 4-methyl-1-propionyl- would enable the creation of a diverse library of analogs with novel three-dimensional structures and potentially new biological activities.

Key advanced synthetic strategies for future research include:

C-H Functionalization: Direct functionalization of the C-H bonds on the piperazine ring is a powerful strategy to introduce new substituents. nih.gov Techniques like photoredox catalysis and transition-metal-catalyzed reactions can be used to add aryl, alkyl, or other functional groups to the carbon atoms of the Piperazine, 4-methyl-1-propionyl- scaffold, which has traditionally been difficult to achieve. nih.govmdpi.com

De Novo Synthesis Protocols: Convergent methods, such as the stannyl (B1234572) amine protocol (SnAP), allow for the construction of highly substituted piperazine rings from simpler starting materials like aldehydes. mdpi.com This would allow for the synthesis of complex derivatives of Piperazine, 4-methyl-1-propionyl- that are inaccessible through simple modification of the parent molecule.

Rearrangement Reactions: Various rearrangement reactions, including the aza-Wittig and Stevens rearrangements, have been adapted for the synthesis of piperazine analogs, offering novel pathways to diverse chemical structures. benthamdirect.comscilit.com

These advanced synthetic methods are crucial for moving beyond simple N-substitutions and exploring the full chemical and biological potential of the piperazine core in relation to Piperazine, 4-methyl-1-propionyl-.

Table 2: Advanced Synthetic Methods for Piperazine, 4-methyl-1-propionyl- Diversification

| Synthetic Methodology | Target Position on Piperazine Ring | Potential New Functional Groups | Key Advantages |

| Photoredox Catalysis | C-H bonds (α to Nitrogen) | Aryl, Cyano, Alkyl groups | Mild reaction conditions, high functional group tolerance. nih.gov |

| SnAP (Stannyl Amine Protocol) Chemistry | C-H bonds (via de novo synthesis) | Diverse carbon-based substituents | Convergent synthesis, access to complex structures. mdpi.com |

| Transition-Metal Catalysis (e.g., Pd, Ir) | C-H bonds | Aryl, Heteroaryl groups | High regioselectivity, well-established methods. nih.gov |

| [3+3] Dimerization of Azomethine | Ring construction | Multiple substitution patterns | Builds highly substituted piperazine core. nih.gov |

Unraveling Complex Molecular Mechanisms through Multi-Omics Integration (In Vitro/Theoretical)

Understanding the precise molecular mechanism of action is fundamental for developing effective and safe therapeutics. Multi-omics, the integrated analysis of data from different biological layers (e.g., genomics, transcriptomics, proteomics, metabolomics), provides a holistic view of a drug's effect on a biological system. springernature.comf1000research.com A future in vitro or theoretical study employing a multi-omics approach could comprehensively map the cellular pathways modulated by Piperazine, 4-methyl-1-propionyl- and its derivatives.

A potential multi-omics workflow would involve:

In Vitro Treatment: Treating relevant cell lines (e.g., cancer cells, neurons) with Piperazine, 4-methyl-1-propionyl- or its novel derivatives.

Multi-Omics Data Acquisition: Analyzing the treated and control cells using techniques like RNA-sequencing (transcriptomics), mass spectrometry-based proteomics, and metabolomics.

Integrated Bioinformatic Analysis: Using computational tools to integrate these datasets, identifying key perturbed pathways and networks. springernature.comoup.com This can reveal not only the primary target but also off-target effects and downstream signaling cascades.

This approach can help to build a comprehensive picture of the compound's biological impact, guide lead optimization, identify potential biomarkers for efficacy, and provide a strong, data-driven basis for its therapeutic hypothesis.

Table 3: Illustrative Design for a Multi-Omics Study of Piperazine, 4-methyl-1-propionyl-

| Omics Layer | Experimental Technique | Key Information Gained | Potential Findings for Piperazine, 4-methyl-1-propionyl- |

| Transcriptomics | RNA-Sequencing | Changes in gene expression | Identification of upregulated or downregulated genes and pathways. |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Changes in protein abundance and post-translational modifications | Identification of direct protein targets or changes in signaling proteins. |

| Metabolomics | Mass Spectrometry (GC-MS or LC-MS) | Changes in endogenous metabolite levels | Elucidation of effects on cellular metabolism and energy pathways. |

| Integrated Analysis | Network Biology, Pathway Analysis | Comprehensive view of molecular mechanism | Construction of a mode-of-action hypothesis based on interconnected biological changes. |

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 4-methyl-1-propionylpiperazine?

Basic Research Focus : Synthesis methodology and yield optimization.

Methodological Answer :

The synthesis of 4-methyl-1-propionylpiperazine typically involves nucleophilic substitution or acylation reactions. For example, refluxing 1-amino-4-methylpiperazine with propionyl chloride in dimethylformamide (DMF) under nitrogen atmosphere achieves a yield of ~85% . Key considerations include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature : Reflux conditions (~150°C) are critical for complete acylation.

- Purification : Column chromatography or recrystallization from ethanol is recommended to isolate the product.

Reference experimental protocols emphasize inert gas purging to prevent oxidation of intermediates .

How can computational tools predict the protonation state and solubility of 4-methyl-1-propionylpiperazine in drug design?

Advanced Research Focus : Computational modeling for physicochemical properties.

Methodological Answer :

The protonation state of piperazine derivatives significantly impacts solubility and bioavailability. Tools like MoKa software and quantum chemical approaches (e.g., density functional theory) predict pKa values by analyzing electronic effects of substituents. For 4-methyl-1-propionylpiperazine:

- pKa prediction : Piperazine’s two nitrogen atoms have distinct basicities; the methyl and propionyl groups reduce basicity compared to unsubstituted piperazine (pKa ~9.8) .

- Solubility : Molecular dynamics simulations correlate protonation with logP values. Substituents like propionyl decrease hydrophilicity, requiring formulation adjustments (e.g., salt formation) .

What analytical techniques validate the structural integrity of 4-methyl-1-propionylpiperazine derivatives?

Basic Research Focus : Characterization protocols.

Methodological Answer :

Standard validation includes:

- Spectral analysis :

- ¹H/¹³C NMR : Peaks at δ ~2.3–2.5 ppm (methyl groups) and δ ~3.5–3.7 ppm (piperazine protons) confirm substitution patterns .

- HRMS : Exact mass matching (±5 ppm) ensures molecular formula accuracy.

- Elemental analysis : Carbon and nitrogen percentages must align with theoretical values (e.g., C: 58.8%, N: 18.9%) .

How do structural modifications of 4-methyl-1-propionylpiperazine affect biological activity in receptor-binding assays?

Advanced Research Focus : Structure-activity relationship (SAR) studies.

Methodological Answer :

Piperazine derivatives exhibit activity modulated by substituent steric and electronic effects:

- Methyl group : Enhances metabolic stability by blocking CYP450 oxidation at the N1 position.

- Propionyl group : Introduces steric hindrance, reducing affinity for serotonin receptors (e.g., 5-HT1A) compared to arylpiperazines but increasing selectivity for dopamine D2 receptors .

- In vitro assays : Competitive binding assays (e.g., radioligand displacement) using HEK293 cells transfected with target receptors quantify IC50 values. For example, derivatives with bulkier acyl groups show reduced off-target binding .

What safety protocols are critical for handling 4-methyl-1-propionylpiperazine in laboratory settings?

Basic Research Focus : Hazard mitigation and handling.

Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.1 mg/m³).